N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H13Cl2N3O2S2 and its molecular weight is 462.36. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Analysis
The compound N-(2-chlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been subject to vibrational spectroscopic analysis to obtain its Raman and Fourier transform infrared spectroscopy signatures. This study, utilizing density functional theory, explored its geometric equilibrium, intra- and inter-molecular hydrogen bond interactions, and vibrational wavenumbers, revealing insights into the compound's molecular stability and interactions. Such analysis is crucial for understanding the compound's structural and electronic properties, which are fundamental for its potential applications in pharmaceutical and material sciences (Jenepha Mary et al., 2022).
Crystal Structure and Molecular Conformation
Research on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides has revealed details about their molecular conformation, showcasing the importance of intramolecular N—H⋯N hydrogen bonds in stabilizing the molecule's folded conformation. This structural insight is essential for designing molecules with specific properties and activities, potentially informing the development of novel therapeutic agents or materials with unique characteristics (Subasri et al., 2016).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
The compound's scaffold, related to thieno[2,3-d]pyrimidine antifolates, has been investigated for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), two key enzymes in the folate pathway. This pathway is critical for DNA synthesis and repair, making it a target for anticancer and antimicrobial drugs. The study indicates the scaffold's high potential for developing treatments targeting multiple pathways simultaneously, thereby increasing therapeutic efficacy (Gangjee et al., 2008).
Antimicrobial Activity
A related study synthesized and evaluated the antimicrobial activity of compounds with similar structures against various microbial strains. The investigation highlights the potential utility of this chemical scaffold in developing new antimicrobial agents, an area of significant interest due to the global rise in antibiotic resistance. Understanding the structure-activity relationship (SAR) of these compounds can lead to the discovery of novel drugs to combat resistant strains of bacteria and fungi (Hossan et al., 2012).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S2/c21-12-5-7-13(8-6-12)25-19(27)18-16(9-10-28-18)24-20(25)29-11-17(26)23-15-4-2-1-3-14(15)22/h1-10H,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROALCKDPQBZQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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